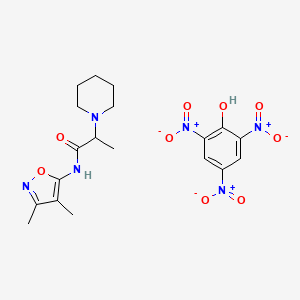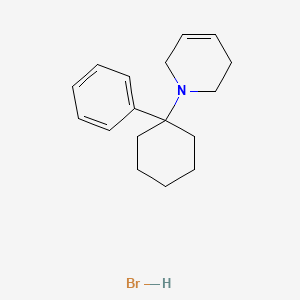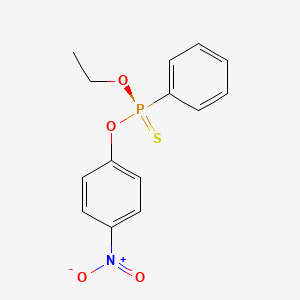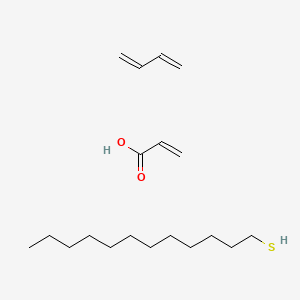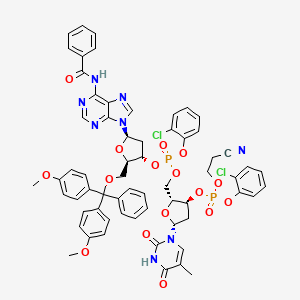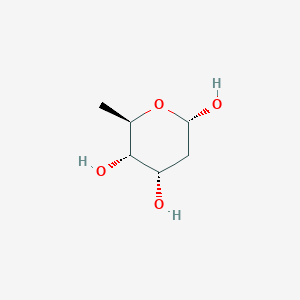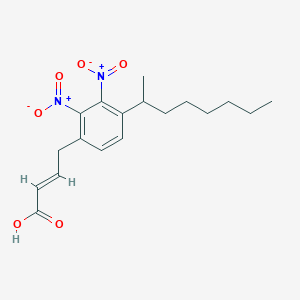
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid typically involves multiple steps, starting with the preparation of the dinitrophenyl intermediate. One common method involves the nitration of a suitable phenyl precursor to introduce nitro groups at specific positions. This is followed by the alkylation of the phenyl ring with 1-methylheptyl bromide under basic conditions to form the 1-methylheptyl-dinitrophenyl intermediate. The final step involves the condensation of this intermediate with a butenoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and exert various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylheptyl)-4,6-dinitrophenol: Shares a similar dinitrophenyl structure but lacks the butenoic acid moiety.
4-((1-Methylheptyl)dinitrophenyl)-2-butenoate: An ester derivative of the target compound.
Uniqueness
4-((1-Methylheptyl)dinitrophenyl)-2-butenoic acid is unique due to the presence of both the dinitrophenyl and butenoic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.
Properties
CAS No. |
86841-63-6 |
|---|---|
Molecular Formula |
C18H24N2O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(E)-4-(2,3-dinitro-4-octan-2-ylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C18H24N2O6/c1-3-4-5-6-8-13(2)15-12-11-14(9-7-10-16(21)22)17(19(23)24)18(15)20(25)26/h7,10-13H,3-6,8-9H2,1-2H3,(H,21,22)/b10-7+ |
InChI Key |
UUZTXAQNPFUNSR-JXMROGBWSA-N |
Isomeric SMILES |
CCCCCCC(C)C1=C(C(=C(C=C1)C/C=C/C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC(C)C1=C(C(=C(C=C1)CC=CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



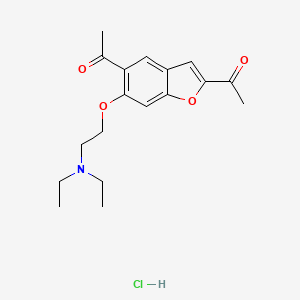
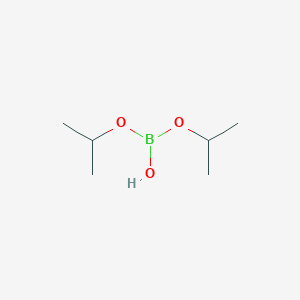
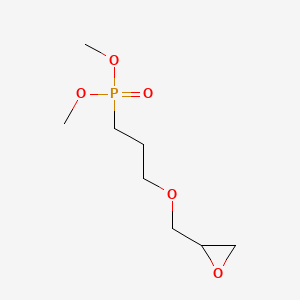
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
